

LP-922761: A Technical Guide for Researchers

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Compound of Interest

Compound Name: LP-922761

Cat. No.: B608647

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Introduction

LP-922761 is a potent, selective, and orally active small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1). It has emerged as a significant tool compound for studying the physiological and pathological roles of AAK1 and as a potential therapeutic agent, particularly in the context of neuropathic pain. This technical guide provides a comprehensive overview of the chemical structure, properties, and known mechanisms of action of **LP-922761**, along with relevant experimental protocols and pathway visualizations to support further research and development.

Chemical Structure and Properties

LP-922761 is chemically defined as Carbamic acid, N-[2-[[3-[4-(aminocarbonyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methyl-, 1,1-dimethylethyl ester^[1]. Its fundamental properties are summarized in the table below.

Property	Value
IUPAC Name	Carbamic acid, N-[2-[[3-[4-(aminocarbonyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methyl-, 1,1-dimethylethyl ester[1]
CAS Number	1454808-95-7[1]
Molecular Formula	C21H26N6O3[1]
Molecular Weight	410.47 g/mol [1]
Appearance	Off-white to gray solid

Biological Activity and Pharmacokinetics

LP-922761 is a highly potent inhibitor of AAK1 and also demonstrates activity against BMP-2-inducible protein kinase (BIKE). Its selectivity has been profiled against other kinases and receptors, indicating a favorable specificity profile.

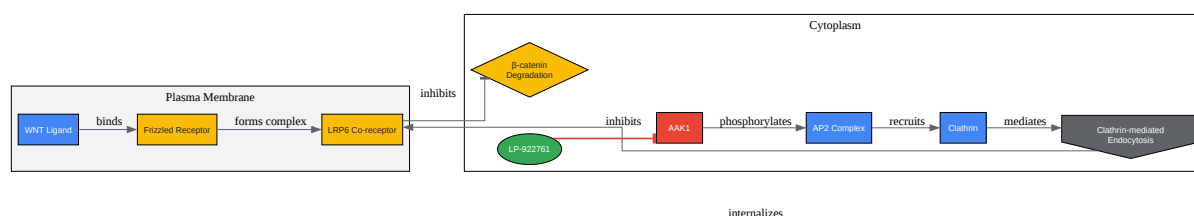
Parameter	Value
AAK1 IC50 (enzyme assay)	4.8 nM
AAK1 IC50 (cell assay)	7.6 nM
BIKE IC50	24 nM
Selectivity	Low activity against GAK, opioid, adrenergic α_2 , or GABAA receptors
In Vivo Brain/Plasma Ratio (Mouse)	0.007

The low brain-to-plasma ratio suggests that **LP-922761** is largely peripherally restricted in mice.

Signaling Pathway: AAK1 in WNT Signaling

AAK1 has been identified as a negative regulator of the WNT signaling pathway. It achieves this by promoting the clathrin-mediated endocytosis of the WNT co-receptor LRP6, effectively

removing it from the cell surface and dampening the downstream signal. The inhibition of AAK1 by **LP-922761** is therefore expected to enhance WNT signaling.



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References

- 1. [file.medchemexpress.com](https://www.medchemexpress.com) [file.medchemexpress.com]
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